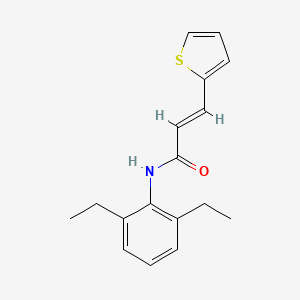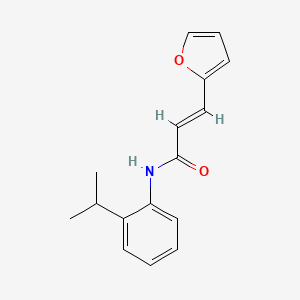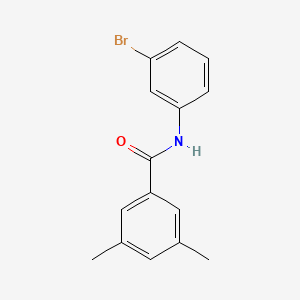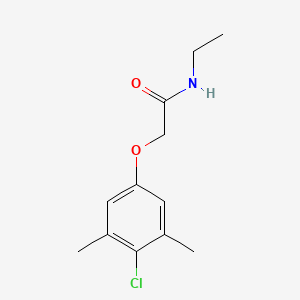![molecular formula C14H14F3N5O2 B5707816 4-({5-[4-(trifluoromethyl)phenyl]-2H-tetrazol-2-yl}acetyl)morpholine](/img/structure/B5707816.png)
4-({5-[4-(trifluoromethyl)phenyl]-2H-tetrazol-2-yl}acetyl)morpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-({5-[4-(trifluoromethyl)phenyl]-2H-tetrazol-2-yl}acetyl)morpholine is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
作用機序
The exact mechanism of action of 4-({5-[4-(trifluoromethyl)phenyl]-2H-tetrazol-2-yl}acetyl)morpholine is not fully understood. However, studies have suggested that it may act by inhibiting certain enzymes or signaling pathways involved in disease progression or cellular processes.
Biochemical and Physiological Effects
Studies have shown that 4-({5-[4-(trifluoromethyl)phenyl]-2H-tetrazol-2-yl}acetyl)morpholine can induce various biochemical and physiological effects depending on the target and concentration used. Some of these effects include inhibition of cell proliferation, induction of apoptosis, modulation of immune responses, and alteration of cellular signaling pathways.
実験室実験の利点と制限
One advantage of using 4-({5-[4-(trifluoromethyl)phenyl]-2H-tetrazol-2-yl}acetyl)morpholine in lab experiments is its high potency and selectivity towards certain targets. However, one limitation is its potential toxicity and side effects, which may require careful optimization of experimental conditions and dosage.
将来の方向性
There are several future directions for the study of 4-({5-[4-(trifluoromethyl)phenyl]-2H-tetrazol-2-yl}acetyl)morpholine. Some possible areas of research include:
1. Further investigation of the mechanism of action and target specificity of this compound.
2. Development of new synthetic methods for the preparation of this compound and its analogs.
3. Exploration of its potential as a tool for the selective labeling and imaging of biomolecules.
4. Evaluation of its potential as a drug candidate for the treatment of various diseases.
5. Investigation of its potential as a building block for the synthesis of novel materials with unique properties.
Conclusion
In conclusion, 4-({5-[4-(trifluoromethyl)phenyl]-2H-tetrazol-2-yl}acetyl)morpholine is a promising chemical compound that has potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound and its analogs.
合成法
The synthesis of 4-({5-[4-(trifluoromethyl)phenyl]-2H-tetrazol-2-yl}acetyl)morpholine involves the reaction of morpholine with 4-(trifluoromethyl)phenylhydrazine and acetyl chloride in the presence of triethylamine. The product is then treated with sodium azide and copper sulfate to yield the final compound.
科学的研究の応用
4-({5-[4-(trifluoromethyl)phenyl]-2H-tetrazol-2-yl}acetyl)morpholine has been studied for its potential applications in various fields such as medicinal chemistry, materials science, and chemical biology. In medicinal chemistry, this compound has been investigated for its potential as a drug candidate for the treatment of various diseases such as cancer, inflammation, and cardiovascular disorders. In materials science, it has been explored for its potential use as a building block for the synthesis of novel materials with unique properties. In chemical biology, it has been studied for its potential as a tool for the selective labeling and imaging of biomolecules.
特性
IUPAC Name |
1-morpholin-4-yl-2-[5-[4-(trifluoromethyl)phenyl]tetrazol-2-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14F3N5O2/c15-14(16,17)11-3-1-10(2-4-11)13-18-20-22(19-13)9-12(23)21-5-7-24-8-6-21/h1-4H,5-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCSSFLSUAIYNEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CN2N=C(N=N2)C3=CC=C(C=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14F3N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(morpholin-4-yl)-2-{5-[4-(trifluoromethyl)phenyl]-2H-tetrazol-2-yl}ethanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[2-(4-chloro-3-methylphenoxy)ethyl]-2-methyl-1H-indole-3-carbonitrile](/img/structure/B5707738.png)
![N-[2-(4-methoxyphenyl)ethyl]-2-[(4-methylbenzyl)thio]acetamide](/img/structure/B5707741.png)


![2-[(2-chlorobenzyl)thio]-N-(2,6-difluorophenyl)acetamide](/img/structure/B5707756.png)

![3-[(3,4-dimethoxybenzylidene)amino]-2-(3,4-dimethoxyphenyl)-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B5707759.png)




![2-cyano-3-[4-(dimethylamino)phenyl]-N-(4-methoxyphenyl)acrylamide](/img/structure/B5707797.png)
![N-cyclopropyl-2-{[4-ethyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5707802.png)
